
Scyphostatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-scyphostatin is a member of cyclohexenones.
Scyphostatin is a natural product found in Trichopeziza mollissima with data available.
Scientific Research Applications
Experimental Research Design Applications Scyphostatin might be involved in experimental research designs, as single-case experimental designs (SCEDs) are recognized for their flexibility and viability in research, despite certain methodological challenges. This compound could be utilized in studies employing SCEDs to explore its biological effects under controlled conditions. This aligns with the contemporary standards for experimental quality in SCED research (Smith, 2012).
Cellular and Molecular Research Applications In the realm of cellular and molecular research, this compound may have implications for understanding cell metabolism and response to treatment in ex-vivo conditions. This is particularly relevant in the study of stem and progenitor cells under hypoxic and normoxic conditions. The concept of extra physiologic oxygen shock/stress (EPHOSS) and its mitigation might be pertinent in the context of this compound research, offering insights into the collection and processing of cells, which could have ramifications for hematopoietic stem cell transplantation and personalized medicine (Broxmeyer, O’Leary, Huang, & Mantel, 2015).
Neurological Disorder Research Applications this compound may also play a role in the research of neurological disorders such as progressive multiple sclerosis (PMS). Understanding the pathogenesis and the challenges of clinical trial design in PMS, along with the exploration of potential treatment options, could benefit from the biological activities of this compound. This is especially pertinent given the neurodegenerative mechanisms involved in the progressive phase of the disease (Ontaneda & Fox, 2015).
Psychiatric Disorder Research Applications In psychiatric disorder research, particularly schizophrenia, this compound might be relevant in studying the role of neurotransmitters like glutamate. The review of proton magnetic resonance spectroscopy (1H MRS) and positron emission tomography (PET)/single-photon emission computed tomography (SPECT) studies on glutamatergic indices in schizophrenia could provide a context where this compound’s effects on neurotransmitter systems might be explored, potentially leading to new treatment avenues (Poels, Kegeles, Kantrowitz, Slifstein, Javitt, Lieberman, Abi-Dargham, & Girgis, 2014).
Properties
Molecular Formula |
C29H43NO5 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(2E,4E,6E,8R,10S,12E,14R)-N-[(2S)-1-hydroxy-3-[(1S,2S,6S)-2-hydroxy-3-oxo-7-oxabicyclo[4.1.0]hept-4-en-2-yl]propan-2-yl]-8,10,12,14-tetramethylhexadeca-2,4,6,12-tetraenamide |
InChI |
InChI=1S/C29H43NO5/c1-6-20(2)15-22(4)17-23(5)16-21(3)11-9-7-8-10-12-27(33)30-24(19-31)18-29(34)26(32)14-13-25-28(29)35-25/h7-15,20-21,23-25,28,31,34H,6,16-19H2,1-5H3,(H,30,33)/b8-7+,11-9+,12-10+,22-15+/t20-,21+,23+,24+,25+,28+,29-/m1/s1 |
InChI Key |
KSIWZCYBCSQXTA-JPOQAJQISA-N |
Isomeric SMILES |
CC[C@@H](C)/C=C(\C)/C[C@@H](C)C[C@@H](C)/C=C/C=C/C=C/C(=O)N[C@@H](C[C@@]1([C@@H]2[C@@H](O2)C=CC1=O)O)CO |
Canonical SMILES |
CCC(C)C=C(C)CC(C)CC(C)C=CC=CC=CC(=O)NC(CC1(C2C(O2)C=CC1=O)O)CO |
synonyms |
scyphostatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


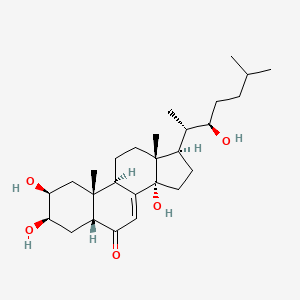

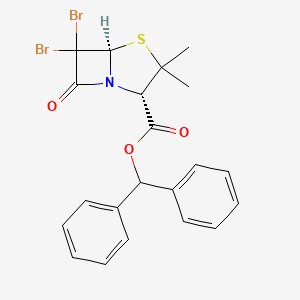


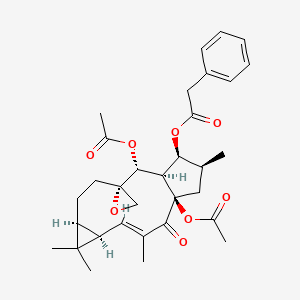
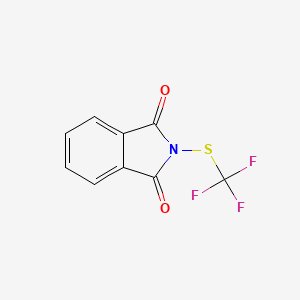
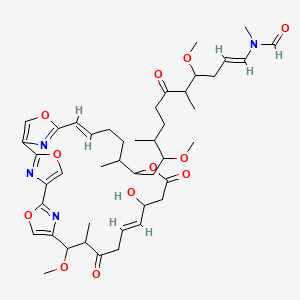



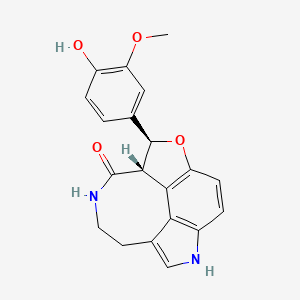
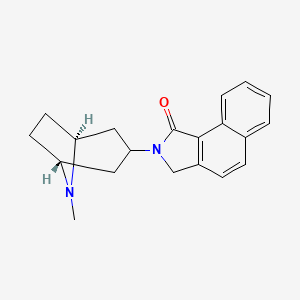
![N-[2-[(1R)-1'-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-5-chloro-6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]propan-2-yl]acetamide](/img/structure/B1245820.png)
